molecular formula C19H14F2O B6463327 (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one CAS No. 398-84-5

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one

Cat. No.: B6463327
CAS No.: 398-84-5
M. Wt: 296.3 g/mol
InChI Key: CKZMWJORQGFJMR-JOBJLJCHSA-N
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Description

(2E,5E)-2,5-Bis[(4-fluorophenyl)methylidene]cyclopentan-1-one is a cyclopentanone-based curcumin analog featuring two 4-fluorophenyl substituents conjugated via α,β-unsaturated ketone groups. This structural motif is common in bioactive compounds due to its ability to interact with cellular targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

IUPAC Name

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMWJORQGFJMR-JOBJLJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C1=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-84-5
Record name NSC10845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H14F2O
  • Molecular Weight : 298.31 g/mol
  • InChIKey : YZKQJZQWJZQYEV-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0Modulation of Bcl-2/Bax ratio

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CytokineInhibition (%)Concentration (µM)
TNF-alpha65%20
IL-670%20

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases leading to programmed cell death in cancer cells.
  • Bcl-2 Family Modulation : It alters the expression levels of pro-apoptotic and anti-apoptotic proteins.
  • Cytokine Inhibition : The inhibition of NF-kB signaling pathway reduces the expression of inflammatory cytokines.

Study on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Study on Inflammatory Response

In another study focusing on lipopolysaccharide-induced inflammation in macrophages, the compound significantly reduced TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations :

  • Fluorine’s electronegativity enhances dipole interactions and may reduce oxidative metabolism compared to methoxy or hydroxy groups .

Antifungal Activity

Compounds with methoxy or hydroxy substituents (e.g., ’s compounds 21–24) show antifungal activity via membrane disruption and ATP depletion. For example:

  • Compound 21 (3,4-dimethoxybenzylidene): MIC = 8 µg/mL against Candida albicans .
  • Compound 23 (hydroxymethyl furan): MIC = 16 µg/mL .

While data for the 4-fluorophenyl analog are absent, fluorine’s electronegativity may enhance interactions with fungal membrane proteins, suggesting comparable or superior activity.

Anticancer Activity

  • PGV-1 (a dimethyl-substituted analog): Exhibits IC₅₀ = 5.2 µM against HER2+ breast cancer cells and inhibits tumor growth in xenograft models by targeting NF-κB nuclear localization .
  • GNF-pf-2695 (trimethoxyphenyl analog): Shows moderate EGFR inhibition (docking score = -7.34) but lower potency than ferrocenyl curcumin (-8.34) .

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